

mechanism of intramolecular B-N interaction in aminomethylphenylboronic acids

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Compound of Interest

Compound Name: 2-(*N*-Phenylaminomethyl)phenylboronic acid

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An In-Depth Technical Guide to the Intramolecular B-N Interaction in Aminomethylphenylboronic Acids

Introduction

Ortho-aminomethylphenylboronic acids represent a pivotal class of molecules in medicinal chemistry and molecular recognition. Their unique ability to form reversible covalent bonds with diols, such as those found in carbohydrates, has positioned them as critical components in the design of sensors and drug delivery systems.^{[1][2]} A key feature governing the reactivity and efficacy of these compounds is the intramolecular interaction between the boronic acid moiety and the proximal aminomethyl group. This guide provides a comprehensive exploration of the mechanistic nuances of this B-N interaction, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the competing models that describe this interaction, the factors that influence it, and the experimental methodologies required to probe it.

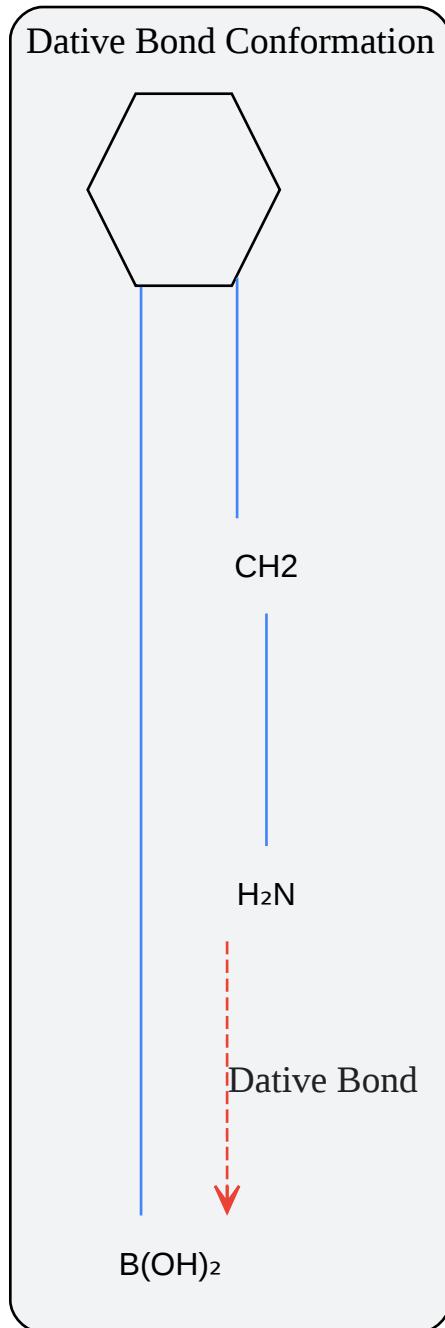
The Nature of the Intramolecular B-N Interaction: A Mechanistic Exploration

The interaction between the Lewis acidic boron atom and the Lewis basic nitrogen atom in o-aminomethylphenylboronic acids is not a simple, static bond but rather a dynamic equilibrium

influenced by the surrounding environment. For years, the nature of this interaction has been a subject of debate, leading to a more refined and nuanced understanding.

The Dative Bond Hypothesis

Initially, the interaction was widely considered to be a direct dative or coordinate covalent bond, where the lone pair of electrons on the nitrogen atom is donated to the vacant p-orbital of the boron atom. This forms a five-membered ring, leading to a tetracoordinate, sp^3 -hybridized boron center. This model was attractive for its simplicity and its explanation for the enhanced acidity of the boronic acid.



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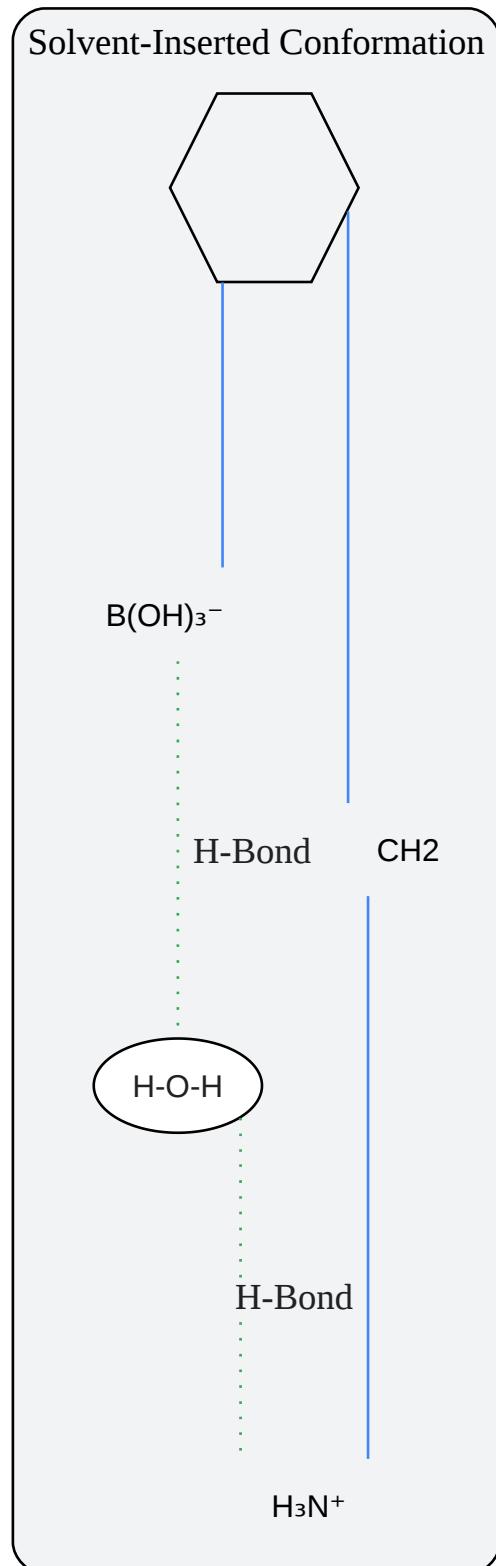
Caption: Dative B-N bond in aminomethylphenylboronic acid.

The Solvent-Inserted and Hydrogen-Bonded Model

However, extensive experimental and computational studies, particularly in protic solvents, have provided compelling evidence for a more complex reality.^{[1][3][4]} In aqueous

environments, a solvent molecule, typically water, can insert itself between the boron and nitrogen atoms. This leads to the formation of a zwitterionic species where the nitrogen is protonated (ammonium) and the boron is a tetrahedral boronate anion. These two are linked by a hydrogen bond network mediated by the water molecule (B^- -O-H \cdots N $^+$).[3]

Computational studies have shown that in the gas phase or aprotic solvents, the dative bond conformer is indeed stable. However, in the presence of water, the solvent-inserted, hydrogen-bonded structure becomes energetically favorable.[3] This is a critical insight, as most biological applications and many chemical sensing applications occur in aqueous media.



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Caption: Solvent-inserted B-N interaction model.

A Unified View: A Dynamic Equilibrium

The most accurate depiction of the intramolecular B-N interaction is a dynamic equilibrium between the dative bond form, the solvent-inserted form, and an "open" form with no significant interaction. The position of this equilibrium is highly sensitive to a variety of factors. In protic media, it is now understood that solvent-inserted species are the dominant form for both the free boronic acid and its esters.^{[1][5]} The primary role of the o-aminomethyl group is to act as an electron-withdrawing group, which lowers the pKa of the boronic acid, thereby facilitating diol binding at neutral pH.^{[6][7]}

Factors Influencing the B-N Interaction Equilibrium

Understanding the factors that shift the equilibrium between the different conformational states is paramount for designing molecules with specific properties.

Factor	Influence on B-N Interaction	Causality
Solvent	Protic solvents (e.g., water, methanol) favor the solvent-inserted form. Aprotic solvents (e.g., THF, chloroform) favor the dative bond form.	Protic solvents can form hydrogen bonds, stabilizing the zwitterionic, solvent-inserted species. ^[3]
pH	Lower pH (acidic) leads to protonation of the amine, disrupting the dative bond and favoring the open or solvent-inserted form. Higher pH (basic) deprotonates the boronic acid to form a boronate, which can then interact with the amine.	The equilibrium is dependent on the pKa of both the boronic acid and the conjugate acid of the amine. ^{[1][8]}
Electronic Effects	Electron-withdrawing groups on the phenyl ring lower the pKa of the boronic acid, promoting the formation of the tetracoordinate boronate species at lower pH.	This enhances the Lewis acidity of the boron, making it more susceptible to nucleophilic attack by either the amine or a solvent molecule. ^{[4][9]}
Steric Effects	Bulky substituents on the nitrogen or near the boron can sterically hinder the close approach required for a dative bond, favoring the open or solvent-inserted forms.	Steric hindrance raises the energy of the dative-bonded conformer. ^[10]

Experimental Methodologies for Probing the B-N Interaction

A multi-faceted experimental approach is necessary to fully characterize the intramolecular B-N interaction.

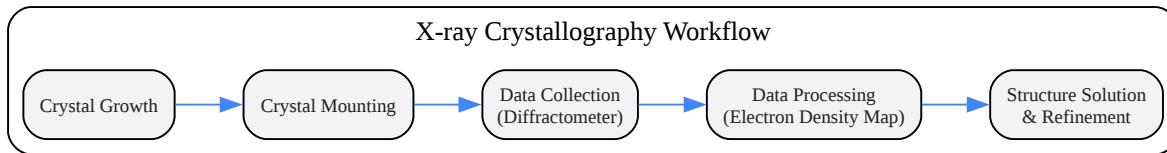
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for studying the B-N interaction in solution.

- ^{11}B NMR Spectroscopy: This is arguably the most direct method for observing the coordination state of the boron atom.[11][12]
 - Trigonal (sp^2) boronic acids typically show a broad resonance in the range of 28–30 ppm. [1]
 - Tetrahedral (sp^3) boronate species, including those with a dative B-N bond or solvent insertion, exhibit a sharper, upfield signal around 8–15 ppm.[1]
- Sample Preparation: Prepare a stock solution of the aminomethylphenylboronic acid in a suitable solvent system (e.g., a mixture of D_2O and a co-solvent like methanol- d_4 for solubility).
- Initial Spectrum: Acquire a ^{11}B NMR spectrum of the sample at its initial pH.
- Titration: Add small aliquots of a standard acid (e.g., DCl) or base (e.g., NaOD) to incrementally change the pH of the solution.
- Data Acquisition: Acquire a ^{11}B NMR spectrum after each addition, ensuring the pH has stabilized. Record the pH using a calibrated pH meter.
- Analysis: Plot the ^{11}B chemical shift (δ) as a function of pH. A sigmoidal curve is often observed, from which the pK_a can be determined. The chemical shift values at the extremes of the pH range provide information about the boron coordination state in the fully protonated and deprotonated forms.[11][13]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous, high-resolution structural data in the solid state.[14][15][16] It allows for the precise measurement of the B-N bond distance. A short B-N distance (typically $< 1.7 \text{ \AA}$) is indicative of a dative bond, whereas a longer distance ($> 3 \text{ \AA}$) suggests the absence of a direct bond in the crystal lattice. It can also reveal the presence of solvent molecules in the coordination sphere.[5]



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Caption: Workflow for X-ray crystallography.

Computational Modeling

Theoretical calculations, such as Density Functional Theory (DFT), are invaluable for complementing experimental data. They can be used to:

- Calculate the relative energies of the dative-bonded, solvent-inserted, and open conformers. [\[3\]](#)
- Predict ^{11}B NMR chemical shifts.
- Simulate the effect of different solvents and substituents on the B-N interaction.

Data Interpretation and Presentation

Clear presentation of data is crucial for drawing accurate conclusions.

Table 1: Example ^{11}B NMR Data from a pH Titration

pH	^{11}B Chemical Shift (ppm)	Predominant Species
2.0	29.5	Trigonal Boronic Acid (Amine Protonated)
4.0	28.9	Trigonal Boronic Acid
6.0	22.1	Equilibrium Mixture
8.0	14.5	Tetrahedral Boronate (Solvent-Inserted/Dative)
10.0	14.2	Tetrahedral Boronate

Table 2: Example Crystallographic Data

Parameter	Value	Interpretation
B-N Distance	3.15 Å	No direct dative bond in the solid state.
B-O(water) Distance	1.48 Å	Coordination of a water molecule to boron.
N···O(water) Distance	2.85 Å	Hydrogen bond between ammonium and water.

Applications in Drug Development and Sensing

A thorough understanding of the intramolecular B-N interaction is not merely academic; it has profound practical implications.

- pH-Responsive Drug Delivery: By tuning the pKa of the aminomethylphenylboronic acid, drug delivery systems can be designed to bind or release their cargo at the specific pH of a target tissue, such as a tumor microenvironment.[\[2\]](#)
- Selective Carbohydrate Sensing: The affinity and selectivity of boronic acid-based sensors for specific sugars can be modulated by controlling the B-N interaction. This is critical for developing accurate glucose sensors for diabetes management.[\[1\]](#)[\[6\]](#)

Conclusion

The intramolecular B-N interaction in aminomethylphenylboronic acids is a complex and dynamic equilibrium, primarily existing in a solvent-inserted, hydrogen-bonded form in protic media. The long-held notion of a simple dative bond is less accurate in these environments. The key role of the aminomethyl group is to lower the pKa of the boronic acid, enhancing its ability to bind diols at physiological pH. A combination of advanced experimental techniques, particularly ¹¹B NMR and X-ray crystallography, coupled with computational modeling, is essential for characterizing this interaction. By mastering the principles and methodologies outlined in this guide, researchers can better design and optimize aminomethylphenylboronic acid-based systems for a wide range of applications in medicine and biotechnology.

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